molecular formula C15H18Cl2N2O2 B6471506 N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide CAS No. 2640968-92-7

N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B6471506
CAS No.: 2640968-92-7
M. Wt: 329.2 g/mol
InChI Key: XINWEXZMNCPICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a morpholine ring, making it a molecule of interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where 3,4-dichlorobenzyl chloride reacts with the morpholine derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate product with a suitable amine, such as cyclopropylamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups within the molecule.

    Substitution: N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH⁻) or amines replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide can be compared with other morpholine derivatives and compounds containing cyclopropyl and dichlorophenyl groups. Similar compounds include:

    N-cyclopropylmorpholine: Lacks the dichlorophenyl and carboxamide groups, making it less complex and potentially less biologically active.

    4-[(3,4-dichlorophenyl)methyl]morpholine: Does not contain the cyclopropyl and carboxamide groups, which may affect its chemical and biological properties.

    N-cyclopropyl-4-morpholinecarboxamide: Similar structure but lacks the dichlorophenyl group, which could influence its activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-12-4-1-10(7-13(12)17)8-19-5-6-21-14(9-19)15(20)18-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWEXZMNCPICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.